molecular formula C18H18N2O4 B2597606 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 922053-91-6

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide

Cat. No. B2597606
CAS RN: 922053-91-6
M. Wt: 326.352
InChI Key: BMRPPYYURGFJQM-UHFFFAOYSA-N
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Description

“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide” is a chemical compound with the CAS number 922054-42-0 . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.26 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on dibenzo[b,f][1,4]oxazepines, a class of compounds related to "N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide," includes the synthesis of novel derivatives and the exploration of their chemical properties. For example, studies have developed methodologies for constructing dibenzo[b,f][1,4]oxazepine derivatives with potential pharmacological activities. These synthetic routes often involve cyclocondensation reactions or novel tandem processes, such as oxidative aminocarbonylation-cyclization, to create structurally diverse compounds with enhanced solubility and biological activity (Gabriele et al., 2006; Sapegin et al., 2014).

Potential Therapeutic Applications

The exploration of the pharmacological potential of dibenzo[b,f][1,4]oxazepine derivatives has identified various activities, ranging from antibacterial and anticancer effects to potential treatments for neurological disorders. For instance, benzoxepine-1,2,3-triazole hybrids have shown selective antibacterial properties against Gram-negative bacteria and cytotoxicity against cancer cell lines, indicating their potential as novel therapeutic agents (Kuntala et al., 2015). Additionally, the neuroprotective properties of certain dibenzo[b,f][1,4]oxazepine derivatives have been investigated, with findings suggesting their utility in models relevant to Parkinson's disease and other neurodegenerative conditions (Waldmeier et al., 2000).

Novel Chemical Reactions and Mechanisms

Research on dibenzo[b,f][1,4]oxazepines also contributes to the understanding of chemical reaction mechanisms and the development of new synthetic strategies. This includes the study of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions and the investigation of redox chemistry in the oxidation of N-hydroxy compounds, providing insights into the versatility and reactivity of these heterocyclic compounds (Xu et al., 2000).

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for this compound are not provided in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-9-10-23-16-8-7-13(11-15(16)18(20)22)19-17(21)12-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRPPYYURGFJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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